吲哚乙酸-13C6

描述

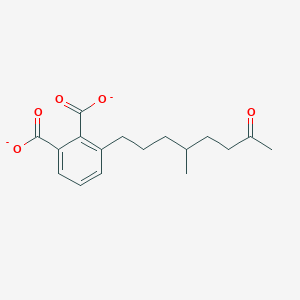

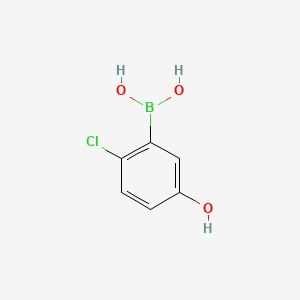

Indoleacetic Acid-13C6, also known as 1H-Indole-3-acetic-13C6 Acid or 3-(Carboxymethyl)-1H-indole-13C6, is a variant of Indole-3-acetic acid (IAA) where all the carbon atoms in the benzene ring are replaced with Carbon-13 isotopes . IAA is the most common natural plant growth hormone of the auxin class .

Synthesis Analysis

IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize IAA by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid .Molecular Structure Analysis

The molecular formula of Indoleacetic Acid-13C6 is C4(13C)6H9NO2 . The molecular weight is 181.14 .Chemical Reactions Analysis

IAA plays critical roles in plant growth and development. There are two main strategies proposed for plant synthesis of IAA: the Trp-dependent (TD) and the Trp-independent (TI) pathways . The TD pathway has been extensively studied, resulting in the identification of four pathways: the IAM pathway, the IPyA pathway, the TAM pathway, and the IAOx pathway .Physical And Chemical Properties Analysis

Indoleacetic Acid-13C6 is a solid substance . It has a pale yellow to light yellow appearance . It has a carbon content of 66.19%, a hydrogen content of 5.02%, and a nitrogen content of 7.77% .科学研究应用

Auxin and Plant Growth

吲哚乙酸(IAA),吲哚乙酸-13C6的一种变体,主要以其在生长素家族中的植物激素作用而闻名。研究表明,当应用于植物和藻类时,IAA会产生显著的生物效应。例如,研究表明,IAA可以通过直接作用于细胞质,导致海葵藻(Acetabularia的一种藻类)的茎部延长增加两倍。这表明了IAA在增强植物生长和发育方面的潜力(Conrad, Saltman, & Eppley, 1959)。

微生物分解代谢和环境相互作用

吲哚-3-乙酸(IAA),在化学上类似于吲哚乙酸-13C6,已在各种环境和生物体中被鉴定为一种植物生长激素。已经充分记录了IAA与微生物相互作用的情况,这些微生物可以分解或同化IAA。例如,细菌中的特定基因簇已知可以将IAA嫌氧降解为邻苯二酚,将IAA厌氧转化为2-氨基苯甲酰辅酶A。IAA与微生物之间的相互作用可能被利用于环境应用,例如污染场地的生物修复或增强植物-微生物相互作用(Laird, Flores, & Leveau, 2020)。

植物醛氧化酶和抗逆性

植物中的醛氧化酶(AOs)可以将吲哚乙醛氧化为IAA,发挥各种生理功能,包括应激反应。AOs参与了植物激素如IAA的生物合成,它们的活性与活性氧物质平衡和醛类解毒有关。AOs与吲哚乙酸-13C6等化合物的相互作用可能对增强植物对环境胁迫的抵抗力至关重要,例如干旱或盐碱(Wu et al., 2022)。

诊断和临床研究

稳定同位素如13C6,当附加到吲哚乙酸等分子时,在临床科学中用于诊断目的和临床研究中具有价值。它们用于各种应用,包括代谢研究,追踪生化途径,评估药物代谢和药代动力学。它们的非放射性特性以及用于其分析的质谱方法的精度使它们在患者安全和各种临床场景中的适用性方面具有优势(Halliday & Rennie, 1982)。

未来方向

Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .

属性

CAS 编号 |

100849-36-3 |

|---|---|

产品名称 |

Indoleacetic Acid-13C6 |

分子式 |

C10H9NO2 |

分子量 |

181.141 |

IUPAC 名称 |

2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |

InChI 键 |

SEOVTRFCIGRIMH-MROVPUMUSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

同义词 |

1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)